molecular formula C19H24N2O3S B4857474 4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide

4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide

Cat. No. B4857474
M. Wt: 360.5 g/mol
InChI Key: YCBGFNOEQSTXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the uptake of dopamine and modulating serotonin receptors. These effects result in changes in neurotransmitter levels, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have various effects on behavior and mood. This compound has also been shown to have antioxidant properties, which may be beneficial in treating various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide in lab experiments is that it has been shown to have various effects on the central nervous system, which can be useful in studying behavior and mood. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide. One area of research could be to further investigate its mechanism of action and how it affects neurotransmitter levels in the brain. Another area of research could be to investigate its potential use in treating various diseases, including Parkinson's disease and schizophrenia. Additionally, research could be conducted to investigate the potential side effects of this compound and how to mitigate them.

Scientific Research Applications

4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been studied for its potential use in scientific research. It has been shown to have various effects on the central nervous system, including the inhibition of dopamine uptake and the modulation of serotonin receptors. This compound has also been studied for its potential use in treating various diseases, including Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-methoxy-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-24-18-9-11-19(12-10-18)25(22,23)20-15-16-5-7-17(8-6-16)21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBGFNOEQSTXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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